molecular formula C25H24O2S B14559673 {[2-(Benzenesulfonyl)-2-benzylcyclopentylidene]methyl}benzene CAS No. 61772-04-1

{[2-(Benzenesulfonyl)-2-benzylcyclopentylidene]methyl}benzene

Cat. No.: B14559673
CAS No.: 61772-04-1
M. Wt: 388.5 g/mol
InChI Key: UMYRHIFXVXVAQS-UHFFFAOYSA-N
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Description

{[2-(Benzenesulfonyl)-2-benzylcyclopentylidene]methyl}benzene is a complex organic compound characterized by its unique structure, which includes a benzenesulfonyl group, a benzyl group, and a cyclopentylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[2-(Benzenesulfonyl)-2-benzylcyclopentylidene]methyl}benzene typically involves multiple steps, starting with the preparation of the benzenesulfonyl and benzyl intermediates. These intermediates are then subjected to cyclization reactions under controlled conditions to form the cyclopentylidene structure. Common reagents used in these reactions include bromine, methyl chloride, and aluminum chloride .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

{[2-(Benzenesulfonyl)-2-benzylcyclopentylidene]methyl}benzene undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, depending on the reaction conditions and the presence of suitable reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or hydrocarbons.

Scientific Research Applications

{[2-(Benzenesulfonyl)-2-benzylcyclopentylidene]methyl}benzene has several scientific research applications:

Mechanism of Action

The mechanism of action of {[2-(Benzenesulfonyl)-2-benzylcyclopentylidene]methyl}benzene involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes and physiological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other compounds may not be suitable.

Properties

CAS No.

61772-04-1

Molecular Formula

C25H24O2S

Molecular Weight

388.5 g/mol

IUPAC Name

[1-(benzenesulfonyl)-2-benzylidenecyclopentyl]methylbenzene

InChI

InChI=1S/C25H24O2S/c26-28(27,24-16-8-3-9-17-24)25(20-22-13-6-2-7-14-22)18-10-15-23(25)19-21-11-4-1-5-12-21/h1-9,11-14,16-17,19H,10,15,18,20H2

InChI Key

UMYRHIFXVXVAQS-UHFFFAOYSA-N

Canonical SMILES

C1CC(=CC2=CC=CC=C2)C(C1)(CC3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

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